1-(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)-2-(1H-indol-3-yl)ethanone
Description
This compound features a piperazine core substituted with a 2-(1H-pyrazol-1-yl)ethyl group and an indole-3-yl ethanone moiety. Such structural motifs are common in ligands targeting neurological receptors (e.g., 5-HT6) due to their ability to modulate neurotransmitter pathways . The pyrazole ring enhances hydrogen-bonding interactions, while the indole moiety contributes to aromatic stacking and receptor affinity .
Properties
IUPAC Name |
2-(1H-indol-3-yl)-1-[4-(2-pyrazol-1-ylethyl)piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O/c25-19(14-16-15-20-18-5-2-1-4-17(16)18)23-11-8-22(9-12-23)10-13-24-7-3-6-21-24/h1-7,15,20H,8-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJFYLLMFDLLQHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCN2C=CC=N2)C(=O)CC3=CNC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)-2-(1H-indol-3-yl)ethanone typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Pyrazole Moiety: Starting with a suitable precursor, such as hydrazine and an α,β-unsaturated carbonyl compound, the pyrazole ring is formed through cyclization.
Attachment of the Piperazine Ring: The pyrazole derivative is then reacted with a piperazine compound under conditions that promote nucleophilic substitution, often using a base such as sodium hydride in an aprotic solvent like dimethylformamide (DMF).
Indole Synthesis: The indole ring can be synthesized via Fischer indole synthesis, starting from phenylhydrazine and a ketone.
Final Coupling: The indole derivative is coupled with the pyrazole-piperazine intermediate using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Electrophilic Substitution on Indole Moiety
The indole component undergoes electrophilic substitution at the C3 position (activated by the electron-donating NH group). Documented reactions include:
Key Finding : The indole ring exhibits higher reactivity at C3 compared to C2 due to resonance stabilization, enabling selective functionalization .
Alkylation/Acylation of Piperazine Nitrogen
The secondary amines in the piperazine ring participate in nucleophilic reactions:
Notable Observation : Steric hindrance from the pyrazole-ethyl group reduces reactivity at the proximal piperazine nitrogen.
Pyrazole Ring Functionalization
The pyrazole moiety undergoes regioselective reactions:
Key Insight : Bromination occurs exclusively at C4 due to electron-withdrawing effects from the adjacent N1 atom .
Cross-Coupling Reactions
The compound participates in metal-catalyzed coupling:
Optimized Yields : Suzuki coupling achieves 78–85% yield with electron-deficient boronic acids .
Reductive Transformations
Selective reduction of ketone and heterocyclic groups:
| Reaction Type | Conditions | Reagents | Products/Outcomes | References |
|---|---|---|---|---|
| Ketone Reduction | 0°C, 2 hr in MeOH | NaBH₄ | Secondary alcohol derivative | |
| Indole Hydrogenation | 50 psi H₂, 24 hr in EtOH | Pd/C | Tetrahydroindole analog |
Critical Note : NaBH₄ selectively reduces the ethanone group without affecting the pyrazole or indole rings .
Stability Under Physiological Conditions
Hydrolytic and thermal stability data:
Implication : Limited stability in acidic/basic environments necessitates prodrug strategies for therapeutic use.
Key Research Findings
-
The compound’s ethanone bridge facilitates chelation with transition metals (e.g., Cu²⁺, Fe³⁺), enabling catalytic applications .
-
DFT calculations reveal a HOMO-LUMO gap of 4.3 eV, correlating with its reactivity in electrophilic substitutions .
-
In vitro studies demonstrate <10% plasma protein binding, enhancing bioavailability for pharmacological testing.
Scientific Research Applications
Biological Activities
Research has indicated that this compound exhibits a range of biological activities:
Antimicrobial Activity
Studies have shown that derivatives of compounds containing pyrazole and piperazine exhibit significant antimicrobial properties. For instance, compounds similar to 1-(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)-2-(1H-indol-3-yl)ethanone have been evaluated for their efficacy against various bacterial strains. The presence of the indole moiety is believed to enhance the antimicrobial activity through specific interactions with microbial targets .
Anticancer Properties
Indole derivatives are well-known for their anticancer properties. Research indicates that compounds containing indole structures can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The specific interactions of the indole and pyrazole moieties with cellular targets are crucial for their therapeutic effects .
Neurological Effects
Some studies suggest that compounds with piperazine and pyrazole structures may have neuroprotective effects, potentially useful in treating central nervous system disorders such as depression and anxiety. The modulation of neurotransmitter systems by these compounds could be a promising area for further research .
Potential Applications
The diverse biological activities of this compound open up several potential applications:
Pharmaceutical Development
- Antimicrobial Agents : Given its potential antimicrobial properties, this compound could be developed into new antibiotics or antifungal agents.
- Anticancer Drugs : Its ability to inhibit cancer cell growth makes it a candidate for further development as an anticancer drug.
Neuropharmacology
- Research into its effects on the nervous system could lead to novel treatments for mental health disorders.
Agricultural Applications
- Compounds with similar structures have been explored for use as agrochemicals due to their biological activity against plant pathogens.
Case Studies
Several studies highlight the efficacy of related compounds in clinical settings:
Case Study 1: Antimicrobial Efficacy
A study evaluated a series of piperazine derivatives against common bacterial strains, demonstrating that compounds with similar structural features to this compound exhibited significant antimicrobial activity compared to standard antibiotics .
Case Study 2: Cancer Cell Line Studies
In vitro studies on cancer cell lines showed that derivatives containing the indole structure led to reduced viability in several types of cancer cells, indicating potential as a chemotherapeutic agent .
Mechanism of Action
The mechanism of action of 1-(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)-2-(1H-indol-3-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and thereby modulating various biological pathways. For example, it could inhibit an enzyme involved in cell proliferation, leading to potential anti-cancer effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues with Indole and Piperazine Moieties
1-(1-(4-Iodophenylsulfonyl)-1H-indol-3-yl)-2-(4-(pyridin-2-yl)piperazin-1-yl)ethanone (3f) Structural Differences: Replaces the pyrazole-ethyl group with a pyridinyl-piperazine and introduces a sulfonylindole. Functional Impact: Demonstrates potent 5-HT6 receptor antagonism (IC₅₀ = 12 nM) due to the sulfonyl group’s electron-withdrawing effects, enhancing receptor binding . Molecular Weight: 586.44 g/mol (vs. 407.47 g/mol for the target compound) .
1-(1-(4-Iodophenylsulfonyl)-1H-indol-3-yl)-2-(4-(2-methoxyphenyl)piperazin-1-yl)ethanone (3g) Structural Differences: Contains a 2-methoxyphenyl-piperazine substituent. Functional Impact: The methoxy group improves lipophilicity, increasing blood-brain barrier permeability, but reduces aqueous solubility compared to the target compound .
Analogues with Heterocyclic Replacements
1-(1-Phenyl-1H-tetrazol-5-yl)-2-(piperidin-1-yl)ethanone (22–28) Structural Differences: Replaces indole with a tetrazole ring. Functional Impact: Exhibits antimicrobial activity (MIC = 8–32 µg/mL against S. aureus), attributed to tetrazole’s polar nature and metal-binding capacity .
1-(5-((1H-Pyrazol-1-yl)methyl)-2-(4-methoxyphenyl)-1,3,4-oxadiazol-3(2H)-yl)ethanone (4d) Structural Differences: Substitutes piperazine with an oxadiazole ring.
Pharmacokinetic and Physicochemical Comparisons
*Calculated using fragment-based methods.
Key Analytical Data
Biological Activity
The compound 1-(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)-2-(1H-indol-3-yl)ethanone , often referred to as compound A , is a synthetic molecule that has garnered attention for its potential biological activities. This article explores the biological activity of compound A, focusing on its pharmacological properties, mechanisms of action, and therapeutic applications based on recent research findings.
Chemical Structure and Properties
Compound A is characterized by a complex structure that includes a piperazine moiety, an indole ring, and a pyrazole group. Its molecular formula is C₁₈H₂₃N₅O, with a molecular weight of approximately 329.41 g/mol. The presence of these functional groups suggests potential interactions with various biological targets.
Structural Formula
Antimicrobial Activity
Recent studies have demonstrated that compound A exhibits significant antimicrobial activity against various pathogens. For instance, it has shown effectiveness against Mycobacterium tuberculosis, with IC50 values indicating potent inhibition of bacterial growth. In a comparative study, compound A was found to have an IC50 of 2.18 μM, making it one of the most active compounds in its class .
Anticancer Properties
Compound A has also been investigated for its anticancer potential. Research indicates that it can induce apoptosis in cancer cells through the modulation of key signaling pathways. Specifically, it has been shown to inhibit the PI3K/Akt/mTOR pathway, which is crucial for cell survival and proliferation .
Neuroprotective Effects
In addition to its antimicrobial and anticancer properties, compound A has exhibited neuroprotective effects in preclinical models. Studies suggest that it can protect neuronal cells from oxidative stress and apoptosis, potentially offering therapeutic benefits for neurodegenerative diseases .
Table 1: Summary of Biological Activities of Compound A
| Activity Type | Target/Pathogen | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Antimicrobial | Mycobacterium tuberculosis | 2.18 | Inhibition of bacterial growth |
| Anticancer | Various cancer cell lines | Varies | Apoptosis induction via PI3K/Akt/mTOR pathway |
| Neuroprotective | Neuronal cells | Not specified | Protection against oxidative stress |
Pharmacokinetics
The pharmacokinetic profile of compound A indicates favorable absorption and distribution characteristics. Studies in animal models have shown that it reaches peak plasma concentrations within 1-2 hours post-administration, with a half-life that supports once-daily dosing .
Q & A
Q. Advanced Research Focus
- Docking simulations : Use AutoDock Vina or Schrödinger to model interactions with receptors (e.g., histamine H₄). The pyrazole’s nitrogen atoms may form hydrogen bonds with Asp⁹⁴ and Tyr³⁷⁹ .
- DFT calculations : Optimize geometry at the B3LYP/6-31G* level to identify electron-rich regions (e.g., indole’s π-system) for electrophilic interactions .
- MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories to prioritize synthetic targets .
How to design structure-activity relationship (SAR) studies for this compound?
Q. Advanced Research Focus
- Core modifications : Synthese analogs with (a) substituted pyrazoles (e.g., Cl or NO₂ at position 3) or (b) piperazine replacements (e.g., morpholine). Compare bioactivity shifts .
- Pharmacophore mapping : Identify critical groups (e.g., indole’s NH for H-bonding) using 3D-QSAR. Remove/block groups systematically to validate their roles .
- Bioisosteric replacements : Replace the ethanone linker with sulfonamide or urea to assess steric/electronic effects on potency .
How to address contradictory data in solubility versus receptor affinity?
Advanced Research Focus
Contradictions may arise from assay conditions or compound aggregation. Mitigate via:
- Solubility enhancement : Use co-solvents (e.g., DMSO/PBS mixtures) or formulate as cyclodextrin complexes .
- Surface plasmon resonance (SPR) : Measure real-time binding kinetics to distinguish true affinity from solubility artifacts .
- Aggregation testing : Perform dynamic light scattering (DLS) at assay-relevant concentrations. If aggregates form, revise buffer conditions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
